2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
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Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole-chlorophenyl intermediate with a thiol compound.
Piperidine Attachment: The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction with an appropriate piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various alkyl halides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: Researchers study the compound’s interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may play crucial roles in binding to these targets, while the piperidine moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone: Similar structure but lacks the chlorophenyl group.
2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone distinguishes it from similar compounds, potentially leading to different biological activities and interactions with molecular targets.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOUFZIWAWNXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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